HIV-1 protease-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

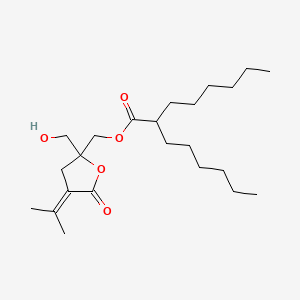

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H40O5 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-5-oxo-4-propan-2-ylideneoxolan-2-yl]methyl 2-hexyloctanoate |

InChI |

InChI=1S/C23H40O5/c1-5-7-9-11-13-19(14-12-10-8-6-2)21(25)27-17-23(16-24)15-20(18(3)4)22(26)28-23/h19,24H,5-17H2,1-4H3 |

InChI Key |

OSTSHCFQGVZGQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)C(=O)OCC1(CC(=C(C)C)C(=O)O1)CO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of HIV-1 Protease-IN-10 in HIV Latency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The establishment of a latent reservoir of HIV-1-infected cells is a major obstacle to curing AIDS. A promising strategy to eradicate this reservoir is the "shock and kill" approach, which involves reactivating latent proviruses with latency-reversing agents (LRAs) to make the infected cells visible to the immune system and antiviral therapies. This technical guide provides an in-depth overview of the mechanism of action of a novel LRA, HIV-1 protease-IN-10 (also referred to as Compound 2), a diacylglycerol (DAG)-lactone derivative. This document details its interaction with the Protein Kinase C delta (PKCδ) C1b domain, its efficacy in reactivating latent HIV-1, and the experimental methodologies used for its characterization.

Introduction

This compound is a synthetic diacylglycerol (DAG)-lactone derivative designed to function as a potent latency-reversing agent. The core hypothesis behind its development is the activation of the Protein Kinase C (PKC) pathway, a known signaling cascade involved in the reactivation of HIV-1 from latency. This guide will explore the molecular interactions and cellular effects of this compound, providing a comprehensive resource for researchers in the field of HIV cure strategies.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its potency and binding affinity.

Table 1: HIV-1 Latency Reversing Activity of this compound [1][2][3]

| Compound | IC50 (μM) for HIV-1 Latency Reversal |

| This compound | 0.22 |

IC50 (half-maximal inhibitory concentration) in this context refers to the concentration at which the compound induces 50% of the maximal latency reversal effect.

Table 2: Binding Affinity of this compound to PKCδ C1b Domain [1][2][3]

| Compound | IC50 (μM) for PKCδ C1b Binding |

| This compound | 0.69 |

IC50 in this context refers to the concentration of the compound that displaces 50% of a fluorescently labeled probe from the PKCδ C1b domain.

Mechanism of Action: Targeting the PKC Pathway

This compound functions as a DAG mimetic. Diacylglycerol is a natural second messenger that activates conventional and novel PKC isoforms. The C1 domain of PKC is responsible for binding to DAG. This compound is designed to bind to the C1b domain of PKCδ, a novel PKC isoform, thereby activating it.[1][2][3] This activation initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which are crucial for the transcription of the latent HIV-1 provirus.

Signaling Pathway Diagram

The proposed signaling pathway for this compound-mediated latency reversal is depicted below.

Caption: Signaling pathway of this compound in HIV latency reversal.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

HIV-1 Latency Reversal Assay

This assay is designed to quantify the ability of a compound to reactivate latent HIV-1. A common model for this is the J-Lat cell line, a Jurkat T-cell line that contains a latently integrated HIV-1 provirus with a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.

Materials:

-

J-Lat Full Length T-cells (e.g., clone 10.6)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

This compound (dissolved in DMSO)

-

Positive control (e.g., Prostratin)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

-

Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with prostratin as a positive control and DMSO as a vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, transfer the cells to FACS tubes.

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

The IC50 value is calculated by plotting the percentage of GFP-positive cells against the log concentration of the compound and fitting the data to a dose-response curve.

PKCδ C1b Domain Binding Assay

This fluorescence quenching assay determines the binding affinity of a compound to the PKCδ C1b domain. It utilizes a fluorescently labeled DAG-lactone probe that binds to the C1b domain. A test compound that also binds to this domain will displace the probe, leading to a change in fluorescence.

Materials:

-

Recombinant human PKCδ C1b domain

-

Fluorescent DAG-lactone probe (e.g., containing a solvatochromic dye like 6-methoxynaphthalene)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorometer

Procedure:

-

In a 96-well black microplate, add a fixed concentration of the recombinant PKCδ C1b domain and the fluorescent DAG-lactone probe in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the compound dilutions to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the probe.

-

The IC50 value is determined by plotting the fluorescence intensity against the log concentration of the compound and fitting the data to a competitive binding curve.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Workflow for the HIV-1 Latency Reversal Assay.

References

An In-Depth Technical Guide to the In Silico Modeling of HIV-1 Latency Reversing Agent IN-10 Binding to the PKCδ C1b Domain

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV-1 reservoirs remains the primary obstacle to a sterilizing cure for AIDS. The "shock and kill" strategy, which aims to reactivate these latent proviruses for subsequent immune-mediated clearance, relies on the development of effective Latency Reversing Agents (LRAs). Protein Kinase C (PKC) agonists have emerged as a potent class of LRAs. This technical guide focuses on the in silico modeling of a specific PKC activator, referred to as HIV-1 protease-IN-10 (also known as Compound 2) , a diacylglycerol (DAG)-lactone derivative. Contrary to its name which suggests interaction with HIV-1 protease, this compound functions by binding to the C1b domain of Protein Kinase C delta (PKCδ), a novel PKC isoform implicated in the NF-κB signaling pathway that potently reactivates HIV-1 transcription.

This document provides a comprehensive overview of the molecular components, detailed computational methodologies for modeling the IN-10 and PKCδ C1b interaction, and a framework for interpreting the resulting data. It is intended to serve as a technical resource for researchers engaged in the computational design and analysis of novel LRAs targeting the PKC pathway.

Molecular Components and Mechanism of Action

HIV-1 Protease

HIV-1 protease is an aspartyl protease essential for the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins.[1] It is a primary target for many antiretroviral drugs.[2] However, the compound IN-10 does not act as an inhibitor of this enzyme. Its nomenclature is likely historical or based on the screening library it originated from. The true target of IN-10 is PKCδ.

Protein Kinase C delta (PKCδ)

PKCδ is a member of the novel PKC subfamily of serine/threonine kinases that are activated by the second messenger diacylglycerol (DAG) but are calcium-insensitive.[3] PKCδ plays a critical role in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.[4] Its activation is a key upstream event in signaling pathways that lead to the translocation of the transcription factor NF-κB to the nucleus.[5] NF-κB binding to the HIV-1 Long Terminal Repeat (LTR) is a potent trigger for reactivating viral gene expression from a latent state.[6]

The regulatory region of PKCδ contains tandem C1 domains, C1a and C1b, which are cysteine-rich zinc-finger motifs that bind DAG and its analogs, such as phorbol esters and DAG-lactones.[3] The C1b domain is the primary binding site for IN-10.[7]

This compound (Compound 2)

IN-10 is a synthetic diacylglycerol (DAG)-lactone derivative designed to mimic the endogenous PKC ligand, DAG. Its rigid lactone core reduces the entropic penalty upon binding, leading to high-affinity interactions.[7] By binding to the PKCδ C1b domain, IN-10 induces a conformational change that activates the kinase, initiating the downstream signaling cascade that leads to HIV-1 latency reversal.[5][7]

Quantitative Data on IN-10 Activity

Experimental studies have quantified the biological activity and binding affinity of IN-10. This data serves as a crucial benchmark for validating in silico models.

| Parameter | Value | Target/Assay | Source |

| HIV-1 Latency Reversal IC50 | 0.22 µM | J-Lat 10.6 Cells | [7][8] |

| PKCδ C1b Domain Binding IC50 | 0.69 µM | Fluorescence Quenching Assay | [7][8] |

Signaling Pathway and Computational Workflow

PKCδ-Mediated HIV-1 Latency Reversal Pathway

The following diagram illustrates the signaling cascade initiated by IN-10 binding to PKCδ, culminating in the reactivation of the latent HIV-1 provirus.

In Silico Modeling Workflow

This diagram outlines the logical flow of computational experiments to model and analyze the binding of IN-10 to the PKCδ C1b domain.

Detailed Experimental Protocols (In Silico)

The following protocols describe the steps for conducting molecular docking and molecular dynamics simulations to investigate the binding of IN-10 to the PKCδ C1b domain.

Protocol 1: Molecular Docking

Objective: To predict the preferred binding pose of IN-10 within the PKCδ C1b domain and to obtain a preliminary binding energy score.

1. Receptor Preparation:

- Download the crystal structure of the PKCδ C1b domain, for example, PDB ID: 1PTR, from the RCSB Protein Data Bank.

- Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands or non-essential ions.

- Add polar hydrogen atoms and assign appropriate atomic charges using a force field such as Gasteiger.

- Save the prepared receptor structure in the required format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

- Obtain the 2D structure of IN-10 (Compound 2) from the relevant publication.[7]

- Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw.

- Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

- Define rotatable bonds and assign atomic charges (e.g., Gasteiger charges).

- Save the prepared ligand structure in the required format (e.g., PDBQT).

3. Docking Execution:

- Define the binding site on the PKCδ C1b domain. This is typically a grid box centered on the known ligand-binding groove formed by residues such as Thr242, Leu251, and Gly253.[6]

- Set the grid box dimensions to be large enough to encompass the entire binding site and allow for ligand flexibility (e.g., 25 x 25 x 25 Å).

- Execute the docking simulation using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 10) to control the thoroughness of the search.[5]

- The program will generate a set of binding poses for IN-10, each with an associated binding affinity score in kcal/mol.

4. Post-Docking Analysis:

- Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most favorable.

- Visualize the top-ranked pose in complex with the receptor to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with critical residues.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the IN-10/PKCδ C1b complex over time in a simulated physiological environment and to refine the understanding of its binding dynamics.

1. System Setup:

- Use the top-ranked docked complex from Protocol 1 as the starting structure.

- Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS).

- Place the complex in a periodic boundary box of appropriate shape (e.g., cubic or triclinic).

- Solvate the system with an explicit water model (e.g., TIP3P).

- Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

2. Simulation Procedure (using GROMACS as an example):

- Energy Minimization: Perform a steepest descent energy minimization of the system to remove steric clashes and relax the initial structure.

- Equilibration (NVT): Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) conditions to allow the solvent to equilibrate around the complex while the protein and ligand are position-restrained.

- Equilibration (NPT): Perform a subsequent simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) conditions to equilibrate the system's pressure and density. Position restraints on the complex are gradually released during this phase.

- Production Run: Execute the main production simulation for a significant duration (e.g., 100-200 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

3. Trajectory Analysis:

- Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests a stable binding mode.

- Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

- Interaction Analysis: Analyze the simulation trajectory to determine the persistence of hydrogen bonds and hydrophobic contacts identified during docking.

- Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the trajectory to calculate a more accurate estimation of the binding free energy (ΔG).

Conclusion and Future Directions

The in silico modeling of the IN-10 interaction with the PKCδ C1b domain provides a powerful, cost-effective approach to understanding the molecular basis of its latency-reversing activity. Molecular docking can rapidly generate plausible binding hypotheses, while molecular dynamics simulations offer a dynamic view of the complex's stability and key interactions. The quantitative data derived from these simulations, such as binding free energy, can be correlated with experimental IC50 values to validate the computational model.

This validated model can then be used for virtual screening of new DAG-lactone analogs or other chemical scaffolds to identify novel LRA candidates with potentially higher potency, improved selectivity for PKCδ, and more favorable pharmacokinetic profiles. By elucidating the precise atomic-level interactions required for potent PKCδ activation, these computational methods can significantly accelerate the rational design of next-generation therapeutics for an HIV cure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Research Projects - L10 and its role on HIV reservoir maintenance | Emory School of Medicine [med.emory.edu]

- 4. Reactivating latent HIV with PKC agonists induces resistance to apoptosis and is associated with phosphorylation and activation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-Peptidase | CymitQuimica [cymitquimica.com]

- 6. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Initial Screening and Identification of a Novel HIV-1 Protease Inhibitor, IN-10

This technical guide provides a comprehensive overview of the methodologies and workflows for the initial screening and identification of a novel HIV-1 protease inhibitor, designated here as IN-10. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral drug discovery.

Introduction to HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus type 1 (HIV-1) protease is a retroviral aspartyl protease essential for the viral life cycle.[1] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[2][1] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy.[2][3] The active site of this homodimeric enzyme contains a conserved Asp-Thr-Gly triad (Asp25, Thr26, and Gly27) that is crucial for its catalytic activity.[2][4][5] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, blocking its function.[3]

High-Throughput Screening (HTS) Funnel for HIV-1 Protease Inhibitors

The initial phase of identifying novel HIV-1 protease inhibitors typically involves a high-throughput screening (HTS) campaign to test large compound libraries. A tiered approach, or screening funnel, is employed to progressively narrow down the number of compounds for further investigation.

References

- 1. proteopedia.org [proteopedia.org]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. What are HIV-1 protease modulators and how do they work? [synapse.patsnap.com]

- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Stage Research of HIV-1 Protease Inhibitors

A Note to the Reader: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "HIV-1 protease-IN-10." This designation may refer to a very early-stage compound with data not yet in the public domain, a proprietary internal code, or a hypothetical molecule.

Therefore, this guide will provide a comprehensive overview of the methodologies, data presentation, and signaling pathways typical for the early-stage research of novel HIV-1 protease inhibitors, using established compounds as illustrative examples. This framework can be applied to "IN-10" if and when data becomes available.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is a homodimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3] This maturation process is essential for the production of infectious virions.[1][4] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thereby halting the progression of the infection.[5][6] This central role makes it a prime target for antiretroviral therapy.[2][7][8]

Core Concepts in Protease Inhibitor Efficacy

The efficacy of a potential HIV-1 protease inhibitor is evaluated through a series of in vitro and cell-based assays. The key quantitative metrics are summarized below.

Table 1: Key Efficacy Parameters for HIV-1 Protease Inhibitors

| Parameter | Description | Typical Units | Significance |

| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of the purified HIV-1 protease enzyme by 50%. | nM, µM | Measures the direct potency of the inhibitor against the enzyme. |

| EC₅₀ (Half-maximal Effective Concentration) | The concentration of an inhibitor required to inhibit viral replication in cell culture by 50%. | nM, µM | Measures the antiviral activity in a cellular context, accounting for cell permeability and metabolism. |

| Kᵢ (Inhibition Constant) | An intrinsic measure of the binding affinity of the inhibitor to the enzyme. | pM, nM | A lower Kᵢ value indicates a higher affinity and more potent inhibition. |

| CC₅₀ (Half-maximal Cytotoxic Concentration) | The concentration of a compound that results in the death of 50% of host cells. | µM, mM | Assesses the toxicity of the compound to host cells. |

| SI (Selectivity Index) | The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). | Unitless | A higher SI indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of early-stage research findings. Below are representative protocols for key experiments.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

-

Test compound (e.g., "IN-10") serially diluted in DMSO

-

Positive control inhibitor (e.g., Darunavir)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer to all wells of the microplate.

-

Add serially diluted test compound or control to the respective wells.

-

Add a pre-determined concentration of HIV-1 protease to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This assay determines the effectiveness of an inhibitor at preventing viral replication in a cellular environment.

-

Reagents and Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)

-

Test compound serially diluted in culture medium

-

Positive control inhibitor

-

Reagent to quantify viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit, or a cell viability assay like MTS/XTT)

-

-

Procedure:

-

Seed cells in a 96-well plate at a specific density.

-

Add serially diluted test compound or control to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.

-

After incubation, quantify the extent of viral replication by measuring the amount of p24 antigen in the supernatant, reverse transcriptase activity, or by assessing cell viability (as HIV-1 infection is cytopathic to these cell lines).

-

Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

-

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Workflow for the initial preclinical evaluation of a novel HIV-1 protease inhibitor.

Caption: Mechanism of action of HIV-1 protease inhibitors in the viral life cycle.

Conclusion and Future Directions

The early-stage evaluation of a novel HIV-1 protease inhibitor like "IN-10" follows a structured path from enzymatic assays to cell-based antiviral and toxicity assessments. The goal is to identify compounds with high potency (low IC₅₀ and EC₅₀) and a favorable safety profile (high SI). Promising candidates would then move into more advanced preclinical studies, including pharmacokinetic profiling, animal model testing, and resistance profiling against known drug-resistant HIV-1 strains. The data gathered in these initial phases are critical for making informed decisions about advancing a compound into clinical development.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 6. academic.oup.com [academic.oup.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Landscape of HIV-1 Inhibition: A Technical Guide to the Structural Analogs and Derivatives of Protease and Integrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of two critical classes of HIV-1 inhibitors: protease inhibitors and a specific class of allosteric integrase inhibitors (ALLINIs), exemplified by the investigational compound "HIV-1 integrase inhibitor 10" and its analogs. The initial query suggested a potential conflation of these two distinct but vital therapeutic targets. This guide will therefore address both, clarifying their unique mechanisms of action and presenting key data for researchers in the field of antiretroviral drug development.

Section 1: Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Allosteric integrase inhibitors represent a novel class of antiretroviral agents that target the HIV-1 integrase enzyme at a site distinct from the active site. This allosteric modulation induces aberrant multimerization of the integrase, leading to a disruption of the viral life cycle, particularly during the late stages of replication.

Quantitative Data on ALLINI Analogs

The following table summarizes the structure-activity relationship (SAR) of a series of benzene-based ALLINIs, including BDM-2 and its analogs. These compounds demonstrate potent antiviral activity in multi-round infection assays.[1]

| Compound | R1 | R2 | R3 | R4 | EC50 (nM) in MT-4 cells (NL4-3 virus) |

| BDM-2 | H | H | H | H | 8.7 |

| MUT871 | F | H | H | H | 3.1 |

| Analog 3 | Cl | H | H | H | 4.2 |

| Analog 4 | Br | H | H | H | 5.5 |

| Analog 5 | CH3 | H | H | H | 12 |

| Analog 6 | OCH3 | H | H | H | 25 |

| Analog 7 | H | F | H | H | 6.8 |

| Analog 8 | H | Cl | H | H | 9.1 |

| Analog 9 | H | H | F | H | 15 |

| Analog 10 | H | H | Cl | H | 33 |

Experimental Protocols for ALLINIs

This assay quantitatively measures the ability of compounds to induce the multimerization of HIV-1 integrase.

-

Reagent Preparation :

-

Prepare a mix of 6xHis-tagged HIV-1 IN and FLAG-tagged HIV-1 IN to a final concentration of 30 nM each in HTRF buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

Prepare an antibody mix containing anti-6xHis-d2 and anti-FLAG-Tb cryptate antibodies in HTRF buffer.

-

-

Assay Procedure :

-

Add 2 µL of the compound solution (or DMSO control) to the wells of a 384-well plate.

-

Add 40 µL of the IN mix to each well.

-

Incubate at room temperature for 30 minutes.

-

Add 20 µL of the antibody mix to each well.

-

Incubate in the dark at room temperature for 3 hours.

-

-

Data Acquisition :

-

Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. An increase in the HTRF ratio indicates compound-induced multimerization.

-

This assay determines the efficacy of compounds in inhibiting HIV-1 replication in a cell-based model over multiple rounds of infection.

-

Cell Preparation :

-

Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

-

Infection and Treatment :

-

Prepare serial dilutions of the test compound in culture medium.

-

Add the compound dilutions to the cells.

-

Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.

-

-

Incubation :

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

-

Quantification of Viral Replication :

-

Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a p24 ELISA kit.

-

Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTS or MTT) to assess the cytoprotective effect of the compound.

-

-

Data Analysis :

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Visualization of ALLINI Mechanism of Action

Caption: Mechanism of Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

Section 2: HIV-1 Protease Inhibitors

HIV-1 protease is a viral enzyme essential for the maturation of infectious virions. It cleaves newly synthesized viral polyproteins into functional proteins. Protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing this cleavage process.

Quantitative Data on Protease Inhibitor Analogs

The following table presents the structure-activity relationship for a series of darunavir analogs with modifications at the P1' and P2' positions.[2][3]

| Compound | P1' Substituent | P2' Substituent | Ki (nM) |

| Darunavir | Isobutyl | 4-aminophenyl | 1.87 |

| 5aa | Isobutyl | 4-fluorophenyl | 1.54 |

| 5ac | Isobutyl | 4-methoxyphenyl | 0.31 |

| 5ad | Isobutyl | 3,4-dichlorophenyl | 0.71 |

| 5ae | Isobutyl | 4-(trifluoromethoxy)phenyl | 0.28 |

| 5af | Isobutyl | 4-ethoxyphenyl | 1.11 |

| 5ba | Phenyl ethyl | 4-aminophenyl | >100 |

| 5cg | Diphenyl propyl | 4-aminophenyl | >100 |

Experimental Protocols for Protease Inhibitors

This is a continuous, fluorometric assay for measuring HIV-1 protease activity and screening for inhibitors.

-

Reagent Preparation :

-

Prepare a solution of recombinant HIV-1 protease in assay buffer.

-

Prepare a solution of a FRET-based peptide substrate (e.g., containing an EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair) in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure :

-

Add 2 µL of the compound solution (or DMSO control) to the wells of a black 96-well or 384-well plate.

-

Add 40 µL of the HIV-1 protease solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

-

Data Acquisition :

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis :

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.

-

This assay evaluates the ability of compounds to inhibit HIV-1 replication in a cellular context.

-

Cell Culture and Infection :

-

Culture a suitable T-cell line (e.g., MT-2 or CEM) or peripheral blood mononuclear cells (PBMCs).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a low multiplicity of infection (MOI).

-

-

Compound Treatment :

-

Immediately after infection, add serial dilutions of the test compound to the infected cell cultures.

-

-

Incubation :

-

Incubate the cultures for 3-7 days at 37°C in a humidified 5% CO2 incubator.

-

-

Measurement of Viral Replication :

-

Collect the culture supernatants at the end of the incubation period.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA.

-

Alternatively, measure the activity of reverse transcriptase in the supernatant.

-

-

Data Analysis :

-

Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production or reverse transcriptase activity by 50%.

-

Visualization of Protease Inhibitor Mechanism and Experimental Workflow

Caption: Mechanism of HIV-1 Protease Inhibitors.

Caption: General experimental workflow for inhibitor evaluation.

References

Pharmacological Profile of UMASS-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of UMASS-10, a potent, fifth-generation HIV-1 protease inhibitor. Developed as a darunavir (DRV) analog, UMASS-10 is distinguished by its high potency against both wild-type and multi-drug resistant strains of HIV-1. This document details its mechanism of action, in vitro activity, resistance profile, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for clear comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Core Compound Profile

UMASS-10 is a member of a series of novel HIV-1 protease inhibitors developed at the University of Massachusetts. These compounds were designed based on the structure of darunavir, with modifications aimed at enhancing interactions within the substrate envelope of the HIV-1 protease, thereby increasing potency and mitigating the development of drug resistance.

Mechanism of Action

Like other HIV-1 protease inhibitors, UMASS-10 functions as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, UMASS-10 prevents this cleavage, resulting in the production of immature, non-infectious virions. The high potency of UMASS-10 is attributed to its optimized hydrogen bonding and van der Waals interactions with the amino acid residues in the active site of the protease.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of HIV-1 Protease Inhibitor IN-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1] This cleavage is a critical step in the production of infectious virions.[2][3][4] Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious.[5] Consequently, HIV-1 protease is a primary target for antiretroviral therapy.[6][7][8]

These application notes provide a comprehensive set of protocols for the in vitro characterization of IN-10 , a novel investigational inhibitor of HIV-1 protease. The described assays are designed to determine its biochemical potency, cellular activity, and preliminary cytotoxicity profile. The protocols are intended for use by researchers and scientists with experience in molecular biology, biochemistry, and cell culture techniques.

Mechanism of Action of HIV-1 Protease

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][7] The active site is located at the interface of the two subunits and contains a conserved Asp-Thr-Gly (DTG) catalytic triad.[1][9] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and catalyzes the hydrolysis of the peptide bond.[2] HIV-1 protease inhibitors are typically competitive inhibitors that mimic the transition state of the substrate, binding to the active site with high affinity and blocking its function.[2][10]

Quantitative Data Summary

The following tables should be used to record and summarize the experimental data for IN-10. For comparative purposes, data for a well-characterized, FDA-approved protease inhibitor (e.g., Saquinavir or Darunavir) should be generated in parallel as a positive control.

Table 1: Biochemical Potency of IN-10 against Wild-Type HIV-1 Protease

| Compound | Assay Type | IC50 (nM) | Ki (nM) |

| IN-10 | FRET-based | ||

| Control Inhibitor | FRET-based |

Table 2: Antiviral Activity of IN-10 in Cell Culture

| Compound | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| IN-10 | TZM-bl | HIV-1 infection | |||

| Control Inhibitor | TZM-bl | HIV-1 infection |

Experimental Protocols

Biochemical Assay: In Vitro HIV-1 Protease Inhibition (FRET-based)

This assay measures the ability of IN-10 to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate (e.g., based on a known cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

-

IN-10 (dissolved in DMSO)

-

Control Inhibitor (e.g., Saquinavir, dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

-

Prepare serial dilutions of IN-10 and the control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 20 µL of each inhibitor dilution. For control wells, add 20 µL of assay buffer with DMSO (vehicle control) and 20 µL of a known potent inhibitor (positive inhibition control).

-

Add 60 µL of the HIV-1 protease substrate solution to all wells.

-

Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 protease to all wells except for the "no enzyme" control.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of IN-10 and the control inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: FRET-based HIV-1 Protease Assay Workflow

Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.

Cell-Based Assay: Anti-HIV-1 Activity in TZM-bl Cells

This assay quantifies the ability of IN-10 to inhibit HIV-1 infection in a cell culture model. TZM-bl cells are engineered to express HIV-1 receptors (CD4, CCR5, CXCR4) and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells

-

Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)

-

Laboratory-adapted strain of HIV-1 (e.g., NL4-3)

-

IN-10 (dissolved in DMSO)

-

Control Inhibitor (e.g., Saquinavir, dissolved in DMSO)

-

96-well clear-bottom white microplates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of IN-10 and the control inhibitor in cell culture medium.

-

Remove the medium from the cells and add 100 µL of the diluted compounds.

-

Add a pre-titered amount of HIV-1 virus stock to each well (except for the "no virus" control wells). The final volume in each well should be 200 µL.

-

Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the EC50 (50% effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration.

Diagram: Anti-HIV-1 Cell-Based Assay Workflow

Caption: Workflow for the TZM-bl cell-based anti-HIV-1 assay.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of IN-10 that is toxic to the host cells. This is crucial for calculating the selectivity index.

Materials:

-

TZM-bl cells

-

Complete DMEM

-

IN-10 (dissolved in DMSO)

-

Control Inhibitor

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed TZM-bl cells in a 96-well plate as described for the antiviral assay.

-

Prepare serial dilutions of IN-10 and the control inhibitor.

-

Add the diluted compounds to the cells (without adding the virus).

-

Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal.

-

Calculate the percent cytotoxicity for each compound concentration relative to the untreated control cells.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting percent cytotoxicity against the logarithm of the compound concentration.

Signaling Pathway Diagram

Diagram: HIV-1 Life Cycle and the Role of Protease

Caption: The role of HIV-1 protease in the viral life cycle and the inhibitory action of IN-10.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 10. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays for High-Throughput Screening of HIV-1 Protease Inhibitor IN-10

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. As such, HIV-1 protease is a well-established and highly validated target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of combination antiretroviral therapy (cART), significantly improving patient outcomes. Continuous efforts are focused on the discovery of new protease inhibitors with improved resistance profiles and pharmacokinetic properties. Cell-based assays provide a physiologically relevant environment for screening and characterizing novel inhibitor candidates like IN-10.

This document outlines two primary cell-based assay protocols for evaluating the efficacy of the novel HIV-1 protease inhibitor, IN-10: a Green Fluorescent Protein (GFP)-Based Reporter Assay for primary screening and a p24 Antigen ELISA for validation. A cytotoxicity assay is also detailed to assess the inhibitor's effect on host cell viability.

GFP-Based Reporter Assay for HIV-1 Protease Activity

Principle

This assay utilizes a genetically engineered reporter system to monitor HIV-1 protease activity within living cells.[1][2][3] A fusion protein is expressed, consisting of Green Fluorescent Protein (GFP) linked to a domain that is a substrate for HIV-1 protease. In the presence of active HIV-1 protease, the fusion protein is cleaved, leading to the degradation of GFP and a subsequent decrease in fluorescence. When an effective protease inhibitor like IN-10 is present, cleavage is blocked, resulting in the accumulation of the GFP fusion protein and a measurable increase in fluorescence.[1] This gain-of-signal assay is well-suited for high-throughput screening.[4]

Figure 1: Principle of the GFP-based HIV-1 protease inhibitor assay.

Experimental Protocol

Materials:

-

HEK293T cells (or other suitable human cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Plasmid encoding HIV-1 protease

-

Plasmid encoding the GFP-protease substrate fusion protein

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well black, clear-bottom tissue culture plates

-

IN-10 compound and a known HIV-1 protease inhibitor (e.g., Saquinavir) as a positive control

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and count the cells. Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Transfection:

-

Prepare a co-transfection mix of the HIV-1 protease plasmid and the GFP-reporter plasmid according to the transfection reagent manufacturer's protocol.

-

Add the transfection complex to the cells.

-

Incubate for 4-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of IN-10 and the positive control (Saquinavir) in culture medium.

-

After the transfection incubation, carefully remove the medium and replace it with fresh medium containing the different concentrations of the inhibitors. Include a "no inhibitor" control (vehicle only).

-

Incubate the plate for 24-48 hours.

-

-

Data Acquisition:

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Presentation

| Concentration (µM) | IN-10 (Relative Fluorescence Units) | Saquinavir (Relative Fluorescence Units) |

| 0 (Vehicle) | 150 ± 20 | 145 ± 25 |

| 0.01 | 350 ± 30 | 450 ± 40 |

| 0.1 | 800 ± 65 | 950 ± 70 |

| 1 | 2500 ± 210 | 2800 ± 250 |

| 10 | 4800 ± 350 | 5100 ± 400 |

| 100 | 4900 ± 380 | 5200 ± 420 |

Data are representative and should be generated from experimental replicates.

p24 Antigen ELISA for Viral Production

Principle

This assay directly measures the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which is a reliable indicator of virus production.[5][6] HIV-1 protease activity is essential for the proper formation and release of mature virions. Inhibition of the protease by IN-10 will lead to the production of non-infectious, immature viral particles and a significant reduction in the amount of p24 antigen released. This assay serves as a secondary validation of the primary screen results.

Experimental Protocol

Materials:

-

T-cell line (e.g., Jurkat) or other HIV-1 permissive cells

-

RPMI-1640 medium

-

HIV-1 infectious molecular clone

-

Transfection reagent suitable for suspension cells (e.g., electroporation)

-

24-well tissue culture plates

-

Commercially available HIV-1 p24 Antigen ELISA kit

-

IN-10 compound and a positive control inhibitor

Procedure:

-

Cell Transfection:

-

Transfect Jurkat cells with an HIV-1 infectious molecular clone using an appropriate method (e.g., electroporation).

-

After transfection, resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Compound Treatment:

-

Plate the transfected cells in a 24-well plate.

-

Add serial dilutions of IN-10 and the positive control inhibitor. Include a "no inhibitor" control.

-

Incubate for 48-72 hours.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

p24 ELISA:

-

Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.[7] This typically involves incubating the supernatant in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate.[8]

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

| Concentration (µM) | IN-10 (p24 concentration, pg/mL) | Saquinavir (p24 concentration, pg/mL) |

| 0 (Vehicle) | 5000 ± 450 | 5100 ± 480 |

| 0.01 | 3500 ± 300 | 2800 ± 250 |

| 0.1 | 1200 ± 110 | 800 ± 75 |

| 1 | 250 ± 30 | 150 ± 20 |

| 10 | 50 ± 10 | 45 ± 8 |

| 100 | 48 ± 9 | 42 ± 7 |

Data are representative and should be generated from experimental replicates.

MTT Assay for Cytotoxicity Assessment

Principle

It is crucial to determine if the observed reduction in viral replication is due to the specific inhibition of HIV-1 protease or to general cytotoxicity of the compound IN-10. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol

Materials:

-

HEK293T or Jurkat cells

-

Appropriate culture medium

-

96-well clear tissue culture plates

-

IN-10 compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at the same density used for the primary assays.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of IN-10 used in the efficacy assays. Include a "cells only" control and a "vehicle" control.

-

Incubate for the same duration as the primary assay (e.g., 48-72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength between 550 and 600 nm.[9]

-

Data Presentation

| Concentration (µM) | IN-10 (% Cell Viability) |

| 0 (Vehicle) | 100 ± 5 |

| 0.01 | 99 ± 4 |

| 0.1 | 98 ± 5 |

| 1 | 97 ± 6 |

| 10 | 95 ± 5 |

| 100 | 88 ± 7 |

Data are representative and should be generated from experimental replicates.

The described cell-based assays provide a robust framework for the initial screening and subsequent validation of the HIV-1 protease inhibitor IN-10. The GFP-based reporter assay is a rapid and sensitive method for high-throughput screening, while the p24 antigen ELISA offers a direct measure of the inhibitor's effect on viral production. The MTT assay is an essential counterscreen to ensure that the observed antiviral activity is not a result of cytotoxicity. Together, these protocols will enable a comprehensive evaluation of IN-10's potential as a novel antiretroviral agent.

References

- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]

- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 6. revvity.com [revvity.com]

- 7. assaygenie.com [assaygenie.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Recommended cell lines for HIV-1 latency reversal studies with HIV-1 protease-IN-10

Topic: Recommended Cell Lines for HIV-1 Latency Reversal Studies with a Novel Investigational Compound (Exemplified by "HIV-1 protease-IN-10")

Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain as of November 2025. HIV-1 protease inhibitors are a class of antiretroviral drugs that block viral maturation and are not typically characterized as latency-reversing agents (LRAs).[1][2][3] In contrast, cellular proteasome inhibitors have been shown to reactivate latent HIV.[4] This document will proceed under the assumption that "this compound" is a novel, investigational compound being screened for latency reversal activity. The following application notes and protocols provide a general framework for evaluating such a compound using established and recommended cell line models.

Introduction to HIV-1 Latency and Reversal Strategies

Human Immunodeficiency Virus 1 (HIV-1) can establish a state of latent infection in long-lived cells, primarily resting memory CD4+ T cells.[5][6] In this state, the integrated HIV-1 provirus is transcriptionally silent, rendering the infected cells invisible to the host immune system and unaffected by standard antiretroviral therapy (ART).[6][7] This latent reservoir is the primary barrier to a cure for HIV-1.[8]

The "shock and kill" strategy is a leading approach aimed at eradicating the latent reservoir.[9][10] This strategy involves using Latency-Reversing Agents (LRAs) to reactivate viral gene expression from the latent provirus (the "shock"), thereby making the infected cells recognizable and susceptible to elimination by the immune system or viral cytopathic effects (the "kill").[9][10] The development of effective and non-toxic LRAs is a major focus of HIV-1 cure research.[11] A variety of in vitro models, including immortalized cell lines and primary cell cultures, are essential for the initial screening and characterization of potential LRAs.[9][12]

Recommended Cell Lines for Latency Reversal Studies

The choice of a cell line model is critical and depends on the specific research question. Immortalized cell lines offer reproducibility and scalability for high-throughput screening, while primary cell models more closely mimic the physiological state of latently infected cells in vivo.[12][13][14] Below are key recommended cell lines for studying HIV-1 latency reversal.

T-Lymphoid Cell Lines

-

J-Lat Full-Length Clones (e.g., 6.3, 8.4, 9.2, 10.6, 15.4): These are Jurkat T-cell lines, each containing a single, integrated full-length HIV-1 provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter.[15][16] A frameshift mutation in the env gene renders the virus replication-incompetent.[16] Latency in these cells is primarily due to the site of proviral integration.[17] Reactivation of the provirus leads to GFP expression, which can be easily quantified by flow cytometry.[15] Different clones exhibit varying levels of basal and inducible GFP expression.[15]

-

ACH-2 Cells: This cell line was derived from the A3.01 T-cell line and contains a single, integrated, replication-competent HIV-1 provirus (LAV strain).[5][18] The latency in ACH-2 cells is associated with a point mutation in the Tat-responsive element (TAR), which impairs Tat-mediated transcriptional activation.[19][20] These cells show minimal constitutive HIV-1 expression but can be induced by various stimuli.[19][21] ACH-2 cells are useful for studying latency reversal in the context of a replication-competent provirus.

Myeloid Cell Lines

-

U1 Cells: The U1 cell line is derived from the U937 promonocytic cell line and contains two integrated copies of the HIV-1 provirus.[22][23] The maintenance of latency in U1 cells is linked to mutations in the viral Tat protein.[19][23] U1 cells serve as a model for HIV-1 latency in the myeloid lineage, which is another important viral reservoir.[22][23]

Primary Cell Models of Latency

-

In vitro generated latently infected primary CD4+ T cells: These models are considered more physiologically relevant.[13][14] A common method involves activating CD4+ T cells from healthy donors, infecting them with HIV-1, and then allowing them to return to a resting state.[14][17] These models are more complex and less scalable but are crucial for validating findings from cell line studies.[9][13]

Data Presentation: Characteristics of Recommended Cell Lines

The table below summarizes the key features of the recommended cell lines for HIV-1 latency reversal studies.

| Cell Line | Parent Cell Line | Cell Type | HIV-1 Provirus | Key Features of Latency | Reporter Gene |

| J-Lat Clones | Jurkat | T-lymphoid | Replication-incompetent, full-length | Integration site-dependent silencing | GFP[15][24][25][26] |

| ACH-2 | A3.01 | T-lymphoid | Replication-competent (LAI strain) | Point mutation in TAR region[19][20] | None |

| U1 | U937 | Promonocytic | Two integrated copies | Mutations in Tat protein[19][23] | None |

| Primary CD4+ T cells | N/A | Primary T-lymphoid | Replication-competent or -defective | Multiple mechanisms (transcriptional interference, chromatin state) | Often engineered with GFP[13][14] |

Data Presentation: Efficacy of Standard Latency-Reversing Agents

This table provides representative quantitative data for well-characterized LRAs in commonly used latency models. A novel compound like "this compound" would be compared against these benchmarks.

| LRA Class | Compound | Cell Line Model | Concentration | % Reactivation (GFP+ cells) | Citation |

| PKC Activator | Prostratin | J-Lat 10.6 | ~12 µM | 6.2% | [10] |

| PKC Activator | TNF-α | J-Lat Clones | 10 ng/mL | 27% - 96% (clone-dependent) | [15] |

| HDAC Inhibitor | Panobinostat | J-Lat 10.6 | ~0.15 µM | 13.9% | [10] |

| HDAC Inhibitor | Romidepsin | J89 (Jurkat-based) | 5 nM | Time-dependent increase | [27][28] |

| Proteasome Inhibitor | Bortezomib | Primary CD4+ T cells | Varies | Potent reactivation | [4] |

Note: The efficacy of LRAs can vary significantly between experiments, cell line clones, and primary cell donors.

Experimental Protocols

Here are detailed protocols for cell culture, latency reversal assays, and cytotoxicity assessment.

Protocol 1: Culture of Latently Infected Cell Lines

Objective: To maintain healthy cultures of J-Lat, ACH-2, and U1 cells for use in latency reversal experiments.

Materials:

-

J-Lat, ACH-2, or U1 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-glutamine

-

T-25 or T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete RPMI medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete RPMI medium in an appropriately sized culture flask.

-

Maintain cells in a suspension culture at a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.

-

Split the cultures every 2-3 days by diluting the cell suspension with fresh medium to the lower end of the density range.

-

Periodically check cell viability using trypan blue exclusion. Viability should be >95%.

Protocol 2: HIV-1 Latency Reversal Assay

Objective: To assess the ability of "this compound" to reactivate latent HIV-1 in J-Lat cells.

Materials:

-

J-Lat 10.6 cells

-

Complete RPMI medium

-

"this compound" stock solution (in DMSO)

-

Positive control: TNF-α (10 ng/mL) or Prostratin (1 µM)

-

Negative control: DMSO (vehicle)

-

96-well flat-bottom culture plate

-

Flow cytometer

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 2% paraformaldehyde in PBS)

Procedure:

-

Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.

-

Prepare serial dilutions of "this compound" in complete RPMI medium. Also prepare solutions for the positive and negative controls. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the compound dilutions or control solutions to the appropriate wells in triplicate.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

After incubation, transfer the cells from each well to a V-bottom 96-well plate or flow cytometry tubes.

-

Centrifuge at 400 x g for 5 minutes and discard the supernatant.

-

Wash the cells by resuspending in 200 µL of cold PBS, then centrifuge again.

-

Discard the supernatant and resuspend the cell pellet in 100-200 µL of fixation buffer.

-

Incubate for 20 minutes at room temperature in the dark.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter properties.

Protocol 3: p24 Antigen Quantification for Non-Reporter Cell Lines

Objective: To measure HIV-1 reactivation in ACH-2 or U1 cells by quantifying p24 capsid protein in the culture supernatant.

Materials:

-

ACH-2 or U1 cells

-

Reagents from Protocol 2 (substituting ACH-2/U1 cells for J-Lat)

-

Commercially available HIV-1 p24 Antigen ELISA kit

Procedure:

-

Perform steps 1-4 from Protocol 2 using ACH-2 or U1 cells.

-

After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes.

-

Carefully collect 50-100 µL of the culture supernatant from each well without disturbing the cell pellet.

-

Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the p24 concentration based on the standard curve. Increased p24 concentration relative to the vehicle control indicates latency reversal.

Protocol 4: Cell Viability/Cytotoxicity Assay

Objective: To determine the toxicity of "this compound" on the cell lines used.

Materials:

-

Cells and reagents from the latency reversal assay (Protocol 2 or 3).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or a live/dead stain for flow cytometry).

Procedure:

-

Set up a parallel 96-well plate identical to the one used for the latency reversal assay.

-

After the 24-48 hour incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.

-

Measure luminescence, absorbance, or fluorescence using a plate reader, or analyze stained cells via flow cytometry.

-

Calculate the percentage of viable cells relative to the vehicle (DMSO) control. This is crucial to ensure that observed latency reversal is not an artifact of cytotoxicity.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for screening a novel latency-reversing agent.

Hypothetical Signaling Pathway for Latency Reversal

Caption: Simplified hypothetical pathway for LRA-mediated latency reversal.

Logic for Cell Line Selection

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasomal Inhibition Potentiates Latent HIV Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Technology -HIV-1 Latency Cell Line Construction [jhu.technologypublisher.com]

- 8. Type I interferon responses are impaired in latently HIV infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling HIV-1 Latency in Primary T Cells Using a Replication-Competent Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Jurkat cells - Wikipedia [en.wikipedia.org]

- 17. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellosaurus cell line ACH-2 (CVCL_0138) [cellosaurus.org]

- 19. HIV-1 transcription and latency: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A point mutation in the HIV-1 Tat responsive element is associated with postintegration latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of HIV-1 expression in latently infected CD4+ T cells by the small molecule PKC412 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. U1 and OM10.1. Myeloid Cell Lines as Surrogate Models of Reversible Proviral Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Replication of Reactivated Human Immunodeficiency Virus Type 1 (HIV-1) in Latently Infected U1 Cells Transduced with an HIV-1 Long Terminal Repeat-Driven PKR cDNA Construct - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellosaurus cell line J-Lat 10.6 (CVCL_8281) [cellosaurus.org]

- 25. Cellosaurus cell line J-Lat 9.2 (CVCL_8285) [cellosaurus.org]

- 26. Cellosaurus cell line J-Lat 15.4 (CVCL_8282) [cellosaurus.org]

- 27. researchgate.net [researchgate.net]

- 28. Kinetics of HIV-1 Latency Reversal Quantified on the Single-Cell Level Using a Novel Flow-Based Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of HIV-1 Protease and Integrase Inhibitor Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of HIV-1 protease and integrase. The methodologies described are essential for the discovery of new antiretroviral agents.

Introduction to HIV-1 Protease and Integrase as Drug Targets

The Human Immunodeficiency Virus type 1 (HIV-1) relies on several key enzymes for its replication, making them prime targets for antiviral therapy.[1][2] HIV-1 protease, an aspartyl protease, is crucial for the maturation of viral particles by cleaving newly synthesized polyproteins into functional proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions.[2] HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[3][4] Small molecule inhibitors that specifically target the strand transfer step of integrase have shown efficacy in suppressing virus propagation.[5] Consequently, both HIV-1 protease and integrase are well-validated targets for the development of antiretroviral drugs.

High-Throughput Screening (HTS) Assays

HTS enables the rapid screening of large compound libraries to identify potential drug candidates.[6] For HIV-1 protease and integrase, various HTS assays have been developed, primarily based on fluorescence resonance energy transfer (FRET), as well as other technologies like time-resolved fluorescence (TRF) and cell-based reporter systems.[4][7][8]

FRET-Based Assays for HIV-1 Protease

FRET-based assays are a popular method for screening HIV-1 protease inhibitors due to their sensitivity and suitability for automation.[7][9] These assays utilize a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.[7][9] In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.[7]

HTS Assays for HIV-1 Integrase

HTS assays for HIV-1 integrase typically focus on its key enzymatic activities: 3'-processing and strand transfer.[4][10] These assays can be biochemical or cell-based.[3] Biochemical assays often use purified recombinant integrase and oligonucleotide substrates that mimic the viral DNA ends.[4][10] The strand transfer reaction, where the processed viral DNA is integrated into a target DNA, can be monitored using various detection methods, including fluorescence, time-resolved fluorescence, and magnetic beads.[4][10]

Data Presentation

The following tables summarize representative quantitative data from HTS assays for HIV-1 protease and integrase inhibitors.

Table 1: Performance of a FRET-Based HTS Assay for HIV-1 Protease Inhibitors

| Parameter | Value | Reference |

| Z' Factor | 0.6 to 0.9 | [10] |

| IC50 (Ritonavir) | 10 µM | [8] |

| Substrate | AcGFP1-p2/p7-mCherry | [8] |

| Excitation/Emission | 475 nm / 510 nm | [8] |

Table 2: Performance of an HTS Assay for HIV-1 Integrase Strand Transfer Inhibitors

| Parameter | Value | Reference |

| Z' Factor | 0.6 to 0.9 | [10] |

| IC50 (Known Inhibitor 1) | Similar to reported values | [10] |

| IC50 (Known Inhibitor 2) | Similar to reported values | [10] |

| Detection Method | Absorbance at 405 nm | [10] |

Table 3: Antiviral Activity of Integrase Strand Transfer Inhibitors (INSTIs)

| Compound | EC50 (nM) - Wild Type | EC50 (nM) - Resistant Mutant | Reference |

| Raltegravir | 2.2 - 14 | >10-fold increase | [11] |

| Elvitegravir | Sub- to low nanomolar | Variable | [12] |

| Dolutegravir | Sub- to low nanomolar | Less susceptible to resistance | [12] |

| Bictegravir | Sub- to low nanomolar | Less susceptible to resistance | [12] |

Experimental Protocols

Protocol 1: FRET-Based High-Throughput Screening Assay for HIV-1 Protease Inhibitors

This protocol describes a generic FRET-based assay for identifying inhibitors of HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

FRET peptide substrate (e.g., derived from the p17/p24 cleavage site) with a fluorescent donor (e.g., HiLyte Fluor™ 488) and a quencher (e.g., QXL™ 520).[9]

-

Assay Buffer (e.g., 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5)[13]

-

Control Inhibitor (e.g., Pepstatin A or a known HIV protease inhibitor)[7]

-

Test compounds dissolved in DMSO

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare the assay buffer and all reagents.

-

Add 2 µL of test compound or control inhibitor solution to the wells of the microplate. For negative controls, add 2 µL of DMSO.

-

Prepare the HIV-1 protease solution in the assay buffer to a final concentration that gives an optimal signal-to-background ratio. Add 48 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

Prepare the FRET substrate solution in the assay buffer.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

-

Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 530 nm emission for the HiLyte Fluor™ 488/QXL™ 520 pair) in kinetic mode for 30-60 minutes at 37°C.[7][9]

-

Calculate the initial reaction velocity (v) for each well.

-

Determine the percent inhibition for each test compound using the formula: % Inhibition = (1 - (v_compound / v_DMSO)) * 100.

-

For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Screening Assay for HIV-1 Integrase Strand Transfer Activity using Magnetic Beads

This protocol outlines a non-radioactive, high-throughput assay to screen for inhibitors of the HIV-1 integrase strand transfer reaction.[10]

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA duplex (mimicking the U5 end of the HIV-1 LTR)[10]

-

Digoxigenin (DIG)-labeled target DNA duplex[10]

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)

-

Control Inhibitor (a known HIV-1 integrase inhibitor)

-

Test compounds dissolved in DMSO

-

Streptavidin-coated magnetic beads[10]

-

Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplates

-

Plate reader capable of measuring absorbance

Procedure:

-

Add 2 µL of test compound or control inhibitor solution to the wells of a 96-well plate. Add 2 µL of DMSO for controls.

-

Prepare a reaction mixture containing the assay buffer, biotinylated donor DNA, and DIG-labeled target DNA.

-